GSK3787
GSK3787
Potent, selective, irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist (IC50 = 130 nM). No affinity for PPARα or PPARγ. Orally active. Active in vivo and in vitro.
PPARβ/δ is thought to play a role in lipid homeostasis and glucose disposal by regulating genes involved in fatty acid oxidation, reverse cholesterol transport, and carbon substrate utilization in skeletal muscle. It has also been implicated in the progression of certain cancers. GSK3787 is an irreversible antagonist of PPARβ/δ (pIC50 = 6.6) with no measurable affinity for PPARα or PPARγ (pIC50 >5). At 1μM, it inhibits the expression of PPARβ/δ-regulated target genes, pyruvate dehydrogenase kinase 4 and carnitine palmitoyl transferase 1a, which are important for energy homeostasis in human skeletal muscle cells. GSK3787 (at 1 μM) also antagonizes agonist-induced expression of angiopoietin-like protein 4 in mouse fibroblasts, mouse keratinocytes, and human MCF-7, Huh7, and HepG2 cancer cell lines.
Potent and selective peroxisome proliferator-activated receptor δ (PPARδ) antagonist
GSK-3787 is a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist with good pharmacokinetic properties. GSK3787 can antagonize PPARbeta/delta in vivo, thus providing a new strategy to delineate the functional role of a receptor with great potential as a therapeutic target for the treatment and prevention of disease.
PPARβ/δ is thought to play a role in lipid homeostasis and glucose disposal by regulating genes involved in fatty acid oxidation, reverse cholesterol transport, and carbon substrate utilization in skeletal muscle. It has also been implicated in the progression of certain cancers. GSK3787 is an irreversible antagonist of PPARβ/δ (pIC50 = 6.6) with no measurable affinity for PPARα or PPARγ (pIC50 >5). At 1μM, it inhibits the expression of PPARβ/δ-regulated target genes, pyruvate dehydrogenase kinase 4 and carnitine palmitoyl transferase 1a, which are important for energy homeostasis in human skeletal muscle cells. GSK3787 (at 1 μM) also antagonizes agonist-induced expression of angiopoietin-like protein 4 in mouse fibroblasts, mouse keratinocytes, and human MCF-7, Huh7, and HepG2 cancer cell lines.
Potent and selective peroxisome proliferator-activated receptor δ (PPARδ) antagonist
GSK-3787 is a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist with good pharmacokinetic properties. GSK3787 can antagonize PPARbeta/delta in vivo, thus providing a new strategy to delineate the functional role of a receptor with great potential as a therapeutic target for the treatment and prevention of disease.
Brand Name:
Vulcanchem
CAS No.:
188591-46-0
VCID:
VC0529453
InChI:
InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22)
SMILES:
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl
Molecular Formula:
C15H12ClF3N2O3S
Molecular Weight:
392.8 g/mol
GSK3787
CAS No.: 188591-46-0
Cat. No.: VC0529453
Molecular Formula: C15H12ClF3N2O3S
Molecular Weight: 392.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective, irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist (IC50 = 130 nM). No affinity for PPARα or PPARγ. Orally active. Active in vivo and in vitro. PPARβ/δ is thought to play a role in lipid homeostasis and glucose disposal by regulating genes involved in fatty acid oxidation, reverse cholesterol transport, and carbon substrate utilization in skeletal muscle. It has also been implicated in the progression of certain cancers. GSK3787 is an irreversible antagonist of PPARβ/δ (pIC50 = 6.6) with no measurable affinity for PPARα or PPARγ (pIC50 >5). At 1μM, it inhibits the expression of PPARβ/δ-regulated target genes, pyruvate dehydrogenase kinase 4 and carnitine palmitoyl transferase 1a, which are important for energy homeostasis in human skeletal muscle cells. GSK3787 (at 1 μM) also antagonizes agonist-induced expression of angiopoietin-like protein 4 in mouse fibroblasts, mouse keratinocytes, and human MCF-7, Huh7, and HepG2 cancer cell lines. Potent and selective peroxisome proliferator-activated receptor δ (PPARδ) antagonist GSK-3787 is a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist with good pharmacokinetic properties. GSK3787 can antagonize PPARbeta/delta in vivo, thus providing a new strategy to delineate the functional role of a receptor with great potential as a therapeutic target for the treatment and prevention of disease. |
|---|---|
| CAS No. | 188591-46-0 |
| Molecular Formula | C15H12ClF3N2O3S |
| Molecular Weight | 392.8 g/mol |
| IUPAC Name | 4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide |
| Standard InChI | InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) |
| Standard InChI Key | JFUIMTGOQCQTPF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl |
| Appearance | Solid powder |
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